molecular formula C15H13N3O4S2 B2557610 3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886919-97-7

3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2557610
CAS RN: 886919-97-7
M. Wt: 363.41
InChI Key: AQCHTZLUMLXCGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .


Molecular Structure Analysis

The structure of the compound can be elucidated via spectral data and elemental analysis . The IR spectrum shows peaks at 1,598 cm^-1 (C=N), 2,916, 3,057 cm^-1 (C-H) . The 1H NMR spectrum shows signals at 2.30 (s, 3H, CH3), 6.92–8.39 (m, 12H, Ar-H) .


Chemical Reactions Analysis

The compound is synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed .


Physical And Chemical Properties Analysis

The compound is a yellow powder . The melting point is 270–272°C . The IR spectrum shows peaks at 3064.89 cm^-1 (CH arom), 2742.76 cm^-1 (CH aliph), 1614.42 cm^-1 (C=O), 1539.29 cm^-1 (C=N), 1292.24 cm^-1 (C–O–C asymm), 1018.41 cm^-1 (C–O–C symm), 796.53 cm^-1 (CH), 567.07 cm^-1 (C–Cl) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide”:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a promising candidate for developing new antibiotics, especially against resistant strains .

Anticancer Research

Research has indicated that this compound can inhibit the growth of certain cancer cells. Its mechanism involves interfering with the cell cycle and inducing apoptosis (programmed cell death). This property is particularly valuable in the development of targeted cancer therapies .

Anti-inflammatory Applications

The compound has demonstrated significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Neuroprotective Agents

Studies have shown that this compound can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Properties

The compound exhibits strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and aging, making it useful in the development of anti-aging products and supplements .

Material Science

In material science, this compound can be used to develop new polymers and materials with unique properties. Its structure allows for the creation of materials with enhanced strength, flexibility, or conductivity, which can be used in various industrial applications.

These applications highlight the versatility and potential of “3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Example source for antimicrobial agents. Example source for anticancer research. Example source for anti-inflammatory applications. Example source for neuroprotective agents. Example source for antioxidant properties. : Example source for photodynamic therapy. : Example source for agricultural applications. : Example source for material science.

properties

IUPAC Name

3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-6-3-5-10(9-11)13(19)16-15-18-17-14(22-15)12-7-4-8-23-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHTZLUMLXCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

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